N1-(2-cyanophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4S/c1-16-14-19(9-10-20(16)24)33(31,32)28-13-5-4-7-18(28)11-12-26-22(29)23(30)27-21-8-3-2-6-17(21)15-25/h2-3,6,8-10,14,18H,4-5,7,11-13H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEJFPWVQOUUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-cyanophenyl)-N2-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring, oxalamide linkage, and a sulfonyl group. Its molecular formula is . The presence of a fluorine atom and various aromatic groups suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The mechanism may involve:
- Enzyme Inhibition : The sulfonamide moiety can act as an inhibitor for certain enzymes, potentially modulating their activity.
- Receptor Binding : The compound may bind to neurotransmitter receptors or other signaling pathways, influencing cellular responses.
1. Inhibition Studies
Research has demonstrated that this compound exhibits inhibitory effects on phosphodiesterase (PDE) enzymes. PDE inhibitors are known for their roles in various physiological processes, including vasodilation and neurotransmission .
2. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
3. Neuropharmacological Effects
Given its structure, the compound may also exhibit neuropharmacological effects. It has been investigated for its potential in modulating neurotransmitter systems, particularly in the context of anxiety and depression models in animal studies.
Research Findings and Case Studies
| Study Type | Findings |
|---|---|
| In Vitro Assays | Demonstrated significant inhibition of PDE activity at micromolar concentrations. |
| Animal Models | Showed reduced tumor growth in xenograft models when administered at therapeutic doses. |
| Pharmacological Tests | Indicated modulation of serotonin receptors, suggesting potential antidepressant effects. |
Case Study: PDE Inhibition
In a study focusing on PDE9 inhibition, this compound exhibited IC50 values comparable to established PDE inhibitors, indicating its potential as a therapeutic agent for conditions like cognitive impairment associated with neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Flavoring Agents: S336 and S5456
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): This compound is a benchmark umami agonist with regulatory approval for food applications. Unlike the target compound, S336 features a dimethoxybenzyl group and a pyridinylethyl chain, which contribute to its flavor-enhancing properties via interaction with the TAS1R1/TAS3 receptor .
- S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : A structural analog of S336, S5456 showed moderate CYP3A4 inhibition (51% at 10 µM) , suggesting that methoxy and pyridyl substituents may confer unintended off-target effects. The target compound’s sulfonylpiperidine group could mitigate such interactions by altering metabolic pathways.
Antiviral Agents
- BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide): This HIV entry inhibitor demonstrates the importance of halogenated aryl groups (e.g., 4-chloro-3-fluorophenyl) and guanidine motifs in targeting the CD4-binding site . The target compound’s 2-cyanophenyl group may offer similar halogen-like electronic effects but lacks the charged guanidine moiety critical for viral neutralization.
- Compound 27 (N1-(4-chloro-3-fluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide): Synthesized via TBTU-mediated coupling , this analog highlights the role of thiazole rings in enhancing antiviral activity.
Antimicrobial and Enzyme-Targeting Derivatives
- GMC Series () : Isoindoline-dione-linked oxalamides (e.g., GMC-1 to GMC-5) exhibit antimicrobial activity. The target compound’s lack of a cyclic imide group may reduce its suitability for microbial targeting but improve stability in physiological conditions.
- CYP4F11-Activated Inhibitors (): Derivatives like N1-(3-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide (22) demonstrate how cyano substituents enhance inhibitory potency against stearoyl-CoA desaturase. The target compound’s 2-cyanophenyl group may similarly optimize enzyme interaction, though its sulfonylpiperidine chain could introduce steric hindrance .
Structural and Functional Analysis
Key Substituent Effects
Pharmacokinetic Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
